REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH3:8][CH2:9][CH2:10]CCC.O.N1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:5]([O:4][CH2:1][CH2:2][CH:17]([CH2:18][CH2:19][CH:20]=[C:9]([CH3:10])[CH3:8])[CH3:16])(=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
11.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred about 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
ice is added
|
Type
|
WAIT
|
Details
|
After one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic phase is washed with 5% HCl, 2M sodium carbonate, and saturated NaCl solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH3:8][CH2:9][CH2:10]CCC.O.N1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:5]([O:4][CH2:1][CH2:2][CH:17]([CH2:18][CH2:19][CH:20]=[C:9]([CH3:10])[CH3:8])[CH3:16])(=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
11.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred about 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
ice is added
|
Type
|
WAIT
|
Details
|
After one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic phase is washed with 5% HCl, 2M sodium carbonate, and saturated NaCl solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |